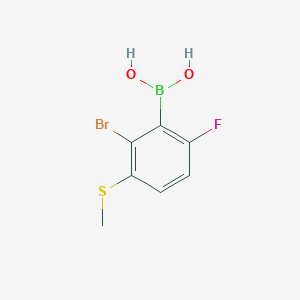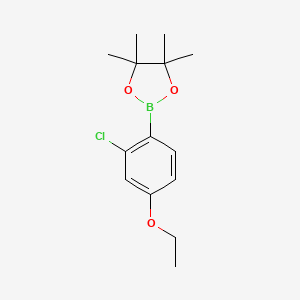
3-Chloro-4-phenoxyphenylboronic acid; 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-phenoxyphenylboronic acid is a chemical compound with the molecular formula C12H10BClO3 and a molecular weight of 248.47 .
Synthesis Analysis
Boronic acids, including 3-Chloro-4-phenoxyphenylboronic acid, can be synthesized through various methods. One common method involves the addition of organometallic reagents to boranes . Another approach involves the reaction of triarylboranes with a ligand .Molecular Structure Analysis
The InChI code for 3-Chloro-4-phenoxyphenylboronic acid is1S/C12H10BClO3/c14-11-8-9 (13 (15)16)6-7-12 (11)17-10-4-2-1-3-5-10/h1-8,15-16H . This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis
Boronic acids, such as 3-Chloro-4-phenoxyphenylboronic acid, are known to participate in various chemical reactions. They are often used as building blocks and synthetic intermediates . They can react with diol-containing compounds, as demonstrated in a study involving the reaction between phenylboronic acid and a diol-containing fluorescent dye .Physical And Chemical Properties Analysis
3-Chloro-4-phenoxyphenylboronic acid is a solid at room temperature . It has a molecular weight of 248.47 . More specific physical and chemical properties such as color, density, hardness, and melting and boiling points were not found in the search results.Applications De Recherche Scientifique
3-Chloro-4-phenoxyphenylboronic acid; 95% has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, in the preparation of polymersization catalysts, and in the study of the mechanism of action of biologically active compounds. 3-Chloro-4-phenoxyphenylboronic acid; 95% has also been used in the study of the structure and function of proteins, as well as in the study of the structure and function of nucleic acids. Additionally, 3-Chloro-4-phenoxyphenylboronic acid; 95% has been used in the development of new drugs and in the study of the interaction of drugs with their targets.
Mécanisme D'action
Target of Action
The primary target of 3-Chloro-4-phenoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this pathway .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may impact its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in its ability to facilitate the Suzuki–Miyaura coupling reaction . This results in the formation of carbon–carbon bonds, which are fundamental in organic synthesis .
Action Environment
The action, efficacy, and stability of 3-Chloro-4-phenoxyphenylboronic acid can be influenced by environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . Therefore, the compound’s action may vary depending on the specific conditions under which the reaction is carried out.
Avantages Et Limitations Des Expériences En Laboratoire
3-Chloro-4-phenoxyphenylboronic acid; 95% has several advantages for use in lab experiments. It is a highly stable and water-soluble compound, which makes it easy to work with and store. Additionally, 3-Chloro-4-phenoxyphenylboronic acid; 95% can be used in a variety of solvents, including water, methanol, and ethanol. Furthermore, 3-Chloro-4-phenoxyphenylboronic acid; 95% is a versatile compound with a wide range of applications, making it suitable for a variety of scientific research fields.
The main limitation of 3-Chloro-4-phenoxyphenylboronic acid; 95% is that it is a relatively expensive compound, which can limit its use in some experiments. Additionally, 3-Chloro-4-phenoxyphenylboronic acid; 95% can be toxic in high concentrations and should be handled with care.
Orientations Futures
There are a number of potential future directions for the use of 3-Chloro-4-phenoxyphenylboronic acid; 95% in scientific research. One potential direction is the use of 3-Chloro-4-phenoxyphenylboronic acid; 95% in the development of new drugs and in the study of the interaction of drugs with their targets. Additionally, 3-Chloro-4-phenoxyphenylboronic acid; 95% could be used in the study of the structure and function of proteins and nucleic acids. Furthermore, 3-Chloro-4-phenoxyphenylboronic acid; 95% could be used in the study of the mechanism of action of biologically active compounds, as well as in the synthesis of organic compounds and in the preparation of polymersization catalysts. Finally, 3-Chloro-4-phenoxyphenylboronic acid; 95% could be used in the study of the biochemical and physiological effects of the compound, as well as in the development of new drugs and in the study of drug-target interactions.
Méthodes De Synthèse
The synthesis of 3-Chloro-4-phenoxyphenylboronic acid; 95% is achieved by the reaction of 3-chloro-4-phenoxybenzaldehyde with borane (BH3) in an aqueous solution. This reaction produces a boronic acid, which is then purified by recrystallization. The reaction is typically carried out in a two-step process, with the first step involving the reaction of the aldehyde with borane, followed by the second step of recrystallization. The reaction is exothermic and can be carried out in a variety of solvents, including water, methanol, and ethanol.
Safety and Hazards
The safety information for 3-Chloro-4-phenoxyphenylboronic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), rinsing cautiously with water for several minutes if in eyes (P305+P351+P338), and more .
Analyse Biochimique
Biochemical Properties
3-Chloro-4-phenoxyphenylboronic acid is known to play a role in the biosynthesis of auxin, a plant hormone that regulates almost every aspect of plant growth and development . It acts as an inhibitor of the YUCCA enzymes, which are involved in the conversion of tryptophan to indole-3-acetic acid (IAA), the predominant natural auxin . This interaction with YUCCA enzymes highlights the compound’s role in modulating biochemical reactions.
Cellular Effects
The effects of 3-Chloro-4-phenoxyphenylboronic acid on cells are primarily related to its role in auxin biosynthesis. By inhibiting the YUCCA enzymes, it can affect the local auxin gradient, which in turn influences various cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 3-Chloro-4-phenoxyphenylboronic acid exerts its effects by binding to the YUCCA enzymes, thereby inhibiting their function . This results in a decrease in the production of IAA from tryptophan, leading to changes in the auxin gradient and, consequently, alterations in gene expression and cellular function .
Metabolic Pathways
3-Chloro-4-phenoxyphenylboronic acid is involved in the metabolic pathway of auxin biosynthesis It interacts with the YUCCA enzymes, which are key players in this pathway
Propriétés
IUPAC Name |
(3-chloro-4-phenoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BClO3/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8,15-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOSFUNFMWAGPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC2=CC=CC=C2)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














